E-Isomer vs. Z-Isomer Chromatographic Resolution
Paliperidone E-oxime possesses the (E)-configuration at the oxime C=N bond, whereas the related impurity Paliperidone Z-oxime (CAS 1388021-47-3) possesses the (Z)-configuration [1][2]. The distinct spatial arrangement of the hydroxyl and difluorophenyl groups relative to the piperidine moiety results in different physicochemical properties, leading to distinct chromatographic retention times and spectroscopic signatures [1]. This stereochemical difference is critical for accurate identification and quantification in HPLC and LC-MS methods [1].
| Evidence Dimension | Stereochemical Configuration at Oxime C=N Bond |
|---|---|
| Target Compound Data | E (trans) configuration |
| Comparator Or Baseline | Paliperidone Z-oxime (CAS 1388021-47-3) - Z (cis) configuration |
| Quantified Difference | Geometric isomerism; no direct quantitative difference available from primary literature. |
| Conditions | Structural analysis (NMR, X-ray crystallography, or chromatographic retention) |
Why This Matters
Procurement of the correct E-isomer standard is non-negotiable for method specificity and regulatory compliance, as the Z-isomer will not serve as an equivalent calibrant.
- [1] SynZeal. Paliperidone E-Oxime. Product Datasheet. Available at: https://www.synzeal.com/en/paliperidone-e-oxime View Source
- [2] Pharmaffiliates. Paliperidone Z-Oxime (Impurity H). Product Datasheet. Available at: https://www.pharmaffiliates.com/en/1388021-47-3-paliperidone-impurity-h-pa1602080.html View Source
